molecular formula C18H16FN3O2 B7720806 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide

Cat. No. B7720806
M. Wt: 325.3 g/mol
InChI Key: ZPZSGKSQCIFSRL-UHFFFAOYSA-N
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Description

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide, also known as FPOP, is a small molecule that has gained significant attention in the field of chemical biology due to its unique properties. FPOP has been used as a chemical probe to study protein structure and dynamics, protein-ligand interactions, and protein-protein interactions.

Mechanism of Action

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide works by generating hydroxyl radicals through the reaction of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide with hydrogen peroxide. The hydroxyl radicals then react with solvent-exposed amino acid residues on the surface of proteins, resulting in the labeling of these residues. The labeled residues can then be identified and quantified using mass spectrometry.
Biochemical and Physiological Effects:
3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has been shown to have minimal biochemical and physiological effects on proteins. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide labeling does not significantly alter the structure or function of proteins, and the labeled residues can be easily identified and quantified using mass spectrometry.

Advantages and Limitations for Lab Experiments

The use of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide as a chemical probe has several advantages. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide labeling is a fast and efficient method for studying protein structure and dynamics. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide labeling can be performed under native conditions, and the labeled residues can be identified and quantified using mass spectrometry. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide labeling is also a non-invasive method that does not significantly alter the structure or function of proteins.
However, there are also limitations to the use of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide labeling is limited to solvent-exposed amino acid residues on the surface of proteins. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide labeling may also result in the labeling of multiple residues in close proximity, making it difficult to determine the exact location of the labeled residues.

Future Directions

There are several future directions for the use of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide as a chemical probe. One future direction is the development of new methods for generating hydroxyl radicals that can be used in conjunction with 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide labeling. Another future direction is the development of new mass spectrometry techniques for identifying and quantifying labeled residues. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide labeling can also be used in combination with other techniques, such as X-ray crystallography and NMR spectroscopy, to obtain a more complete picture of protein structure and dynamics.

Synthesis Methods

The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide involves the reaction of 2-fluorobenzoyl chloride with 5-amino-1,2,4-oxadiazole in the presence of triethylamine to obtain 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with p-tolunitrile in the presence of potassium carbonate to obtain 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide. The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide is a relatively simple process and can be easily scaled up for large-scale production.

Scientific Research Applications

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has been widely used as a chemical probe to study protein structure and dynamics. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide works by labeling solvent-exposed amino acid residues on the surface of proteins with hydroxyl radicals generated by the reaction of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide with hydrogen peroxide. The labeled residues can then be identified and quantified using mass spectrometry. 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(p-tolyl)propanamide has been used to study the conformational changes of proteins upon ligand binding, protein-protein interactions, and protein folding.

properties

IUPAC Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-6-8-13(9-7-12)20-16(23)10-11-17-21-18(22-24-17)14-4-2-3-5-15(14)19/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZSGKSQCIFSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide

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